molecular formula C7H13ClO3S B2840892 [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride CAS No. 2402789-47-1

[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride

Cat. No.: B2840892
CAS No.: 2402789-47-1
M. Wt: 212.69
InChI Key: RTTFRZJHMLXCJJ-RQJHMYQMSA-N
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Description

[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride is a chemical compound widely used in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure and reactivity, making it a valuable compound in synthetic chemistry and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride typically involves the reaction of [(2S,5R)-5-Methyloxan-2-yl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the oxan-2-yl group.

    Tosyl chloride: Another sulfonyl chloride compound used in organic synthesis, but with a toluene group instead of the oxan-2-yl group.

Uniqueness

[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride is unique due to its specific stereochemistry and the presence of the oxan-2-yl group, which can impart different reactivity and selectivity compared to other sulfonyl chlorides.

Properties

IUPAC Name

[(2S,5R)-5-methyloxan-2-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-6-2-3-7(11-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFRZJHMLXCJJ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](OC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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